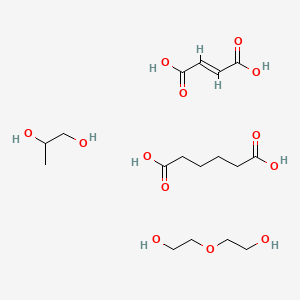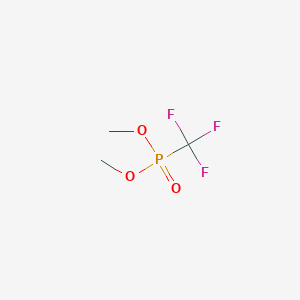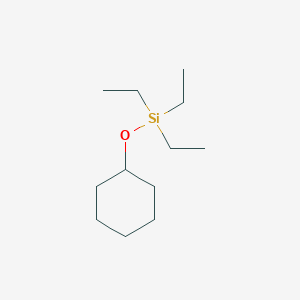
4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid
- 4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)pentanoic acid
- 4-Oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the butanoic acid moiety, allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
385400-88-4 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-oxo-4-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid |
InChI |
InChI=1S/C17H16N2O3S/c20-16(8-9-17(21)22)19-14(15-7-4-10-23-15)11-13(18-19)12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,21,22) |
InChI-Schlüssel |
PRMACEYGHWOWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=CS3 |
Löslichkeit |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)






![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)



![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)
